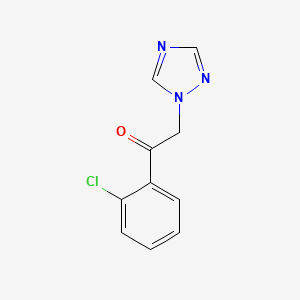

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Description

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: 136815-80-0) is a triazole-containing ketone derivative with a 2-chlorophenyl substituent. The compound’s activity is hypothesized to arise from its ability to inhibit fungal cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBDEWHKDWCHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353393 | |

| Record name | 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60850-73-9 | |

| Record name | 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

The key step involves reacting 2-chloroacetophenone (or substituted variants such as 2-chloro-2',4'-difluoroacetophenone) with 1H-1,2,4-triazole under basic conditions, often using potassium carbonate as the base.

- The reaction is typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or alcohol solvents.

- Reaction temperatures range from 10 °C to 40 °C.

- Reaction times vary between 5 to 7 hours to ensure complete conversion.

- Potassium carbonate neutralizes the hydrochloric acid generated and promotes nucleophilic substitution by deprotonating the triazole nitrogen.

Example Procedure

| Step | Reagents / Conditions | Details | Outcome |

|---|---|---|---|

| 1 | 2-chloroacetophenone (or substituted) + 1H-1,2,4-triazole + Potassium carbonate | Stir in THF at 25 °C for 7 hours | Formation of 2-(1H-1,2,4-triazol-1-yl)-1-(2-chlorophenyl)ethanone intermediate |

| 2 | Filtration, washing with THF, concentration | Removal of salts and impurities | Crude product isolated |

| 3 | Slurry in water, filtration, repulping with isopropanol | Purification steps | Pure product obtained with yields >85% |

This method yields the desired product with high purity (>99%) as confirmed by GC-MS, IR, and NMR analyses.

Catalytic Hydrogenation (Optional Step for Dehalogenation)

In some cases, the chloro substituent on the triazole ring may be removed by catalytic hydrogenation to obtain dehalogenated analogues. This involves:

- Using 10% palladium on carbon catalyst in ethanol.

- Hydrogen atmosphere at 1 MPa pressure.

- Reaction temperature around 40–75 °C.

- Reaction time of 2–5 hours.

This step leads to high yields (~89%) of the dehalogenated triazole-substituted acetophenone derivatives.

Optimization Parameters and Research Findings

Research optimizing the preparation of such triazole-substituted ethanones indicates:

- The molar ratio of 1H-1,2,4-triazole to 2-chloroacetophenone influences yield; slight excess of triazole improves conversion.

- Potassium carbonate is preferred as a base for its mildness and efficiency.

- Reaction temperature control (room temperature to 40 °C) balances reaction rate and selectivity.

- Phase transfer catalysts and acid-binding agents can be employed to enhance nucleophilicity and reduce side reactions, though simpler base-mediated methods suffice for high yields.

- Recrystallization from suitable solvents (e.g., isopropanol) achieves >99% purity.

- Characterization by GC-MS, IR, 1H NMR, and 13C NMR confirms the structural integrity and purity of the product.

Summary Table of Preparation Methods

| Preparation Step | Reagents / Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1H-1,2,4-Triazole synthesis | Methyl formate, hydrazine hydrate (85%), ammonium chloride | 120–130 | 1–2 | 84–90 | Sealed reactor, reflux with ethanol |

| Nucleophilic substitution | 2-chloroacetophenone, 1H-1,2,4-triazole, K2CO3, THF | 25 | 5–7 | >85 | Stirring, filtration, recrystallization |

| Catalytic hydrogenation (optional) | Pd/C catalyst, ethanol, H2 atmosphere | 40–75 | 2–5 | ~89 | For dehalogenation of chloro-triazole |

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antifungal Activity

Mechanism of Action

The compound belongs to the class of 1,2,4-triazoles, which are known for their antifungal properties. The mechanism by which these compounds exert their antifungal effects typically involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function, leading to cell death .

Case Studies

Recent studies have demonstrated the efficacy of 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone against various fungal pathogens. For instance:

- In a study published in PubMed Central, several 1,2,4-triazole derivatives were evaluated for their antifungal activity against common pathogens like Candida and Aspergillus species. The results indicated that modifications to the triazole ring significantly influenced antifungal potency .

- Another research highlighted the structure-activity relationship (SAR) of triazole derivatives, emphasizing how specific substitutions could enhance antifungal activity while reducing toxicity .

Agricultural Chemistry

Fungicides

The compound is also explored as a potential fungicide in agriculture. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. The application of triazole-based fungicides has been noted to improve crop yields significantly by managing diseases effectively .

Environmental Impact

Research into the environmental fate of this compound suggests that while it is effective as a fungicide, its persistence in soil and water systems necessitates careful management to mitigate potential ecological impacts. Studies are ongoing to evaluate its biodegradability and effects on non-target organisms .

Medicinal Chemistry

Potential Therapeutic Uses

Beyond its agricultural applications, this compound has potential therapeutic uses. Its structural similarity to other bioactive compounds suggests possible applications in treating various diseases:

- Anticancer Activity : Some derivatives of triazoles have shown promise in anticancer research. Investigations into their mechanisms indicate that they may induce apoptosis in cancer cells through various pathways .

- Anticonvulsant Properties : Research has indicated that certain triazole derivatives exhibit anticonvulsant activity. The presence of specific substituents on the triazole ring can enhance this effect .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound may interfere with the synthesis of essential biomolecules in microorganisms, leading to its potential antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Halogen-Substituted Phenyl Derivatives

- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: 58905-16-1): This analog features two chlorine atoms at the phenyl ring’s 2- and 4-positions. It exhibits enhanced lipophilicity (logP ~2.8) compared to the mono-chloro derivative, improving membrane penetration and antifungal potency. Its MIC₈₀ against Candida albicans is <0.125 µg/mL, comparable to itraconazole .

- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Fluorine atoms at the 2- and 4-positions increase electronegativity and metabolic stability. This compound is a key intermediate in synthesizing voriconazole, a clinically used antifungal agent . Its CYP51 binding affinity is superior to chloro analogs due to fluorine’s strong electronegative effects .

Methoxy-Substituted Derivatives

- 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: The methoxy group enhances solubility in polar solvents (e.g., logP ~1.5) but reduces antifungal activity compared to halogenated analogs. Crystallographic studies reveal a planar triazole ring and hydrogen-bonding interactions with water, which may limit membrane permeability .

Heterocyclic and Polyaromatic Derivatives

- 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime ethers: Naphthyl substitution increases steric bulk, reducing antifungal activity as the carbon chain lengthens (MIC: 256 µg/mL for Candida krusei). However, these compounds show moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) .

- Benzofuran-triazole hybrids: Substitution with benzofuran (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone) introduces π-π stacking interactions, improving binding to fungal enzymes. However, reduced enantioselectivity during synthesis limits their practical use .

Physicochemical Properties

Antifungal Activity

Key Findings :

- Chlorine or fluorine at the phenyl ring’s 2- and 4-positions enhances antifungal activity by optimizing steric and electronic interactions with CYP51’s hydrophobic pocket .

- Methoxy or naphthyl groups reduce activity due to poor membrane penetration or excessive bulk .

Antibacterial Activity

Triazole-ethanone derivatives generally exhibit weaker antibacterial effects. For example, 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime O-butyl ether shows MICs of 32–64 µg/mL against Gram-positive bacteria, likely due to reduced affinity for bacterial targets .

Biological Activity

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone, a compound featuring a triazole moiety, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in pharmacology.

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at room temperature. The molecular formula is with a molecular weight of 221.64 g/mol .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole ring can coordinate with metal ions, impacting metalloenzyme activity.

- Antimicrobial Activity : It may inhibit the synthesis of essential biomolecules in microorganisms, suggesting potential antimicrobial effects .

Antimicrobial Effects

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that this compound has promising activity against various pathogens .

Cytotoxicity and Anti-inflammatory Activity

In a study evaluating the toxicity and anti-inflammatory effects of related triazole compounds, it was found that these compounds exhibited low cytotoxicity in human peripheral blood mononuclear cells (PBMC) cultures. The viability rates were comparable to control cultures treated with DMSO and standard anti-inflammatory drugs .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various triazole derivatives found that compounds similar to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested .

Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory properties of triazole derivatives using cytokine release assays. The results showed that these compounds could modulate cytokine production (e.g., TNF-α and IL-6), indicating their potential as therapeutic agents in inflammatory diseases .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Antimicrobial Activity |

|---|---|---|---|

| This compound | C10H8ClN3O | 221.64 | Moderate |

| 4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione | C8H6ClN3S | 211.67 | High |

| 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl) | C16H14F3N3O | 325.30 | Very High |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between a chlorophenyl ethanone derivative and 1,2,4-triazole. A validated method uses toluene as a solvent with sodium bicarbonate as a base and nano-sulfonic acid (nano-SSA) as a catalyst. For example, a similar compound, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, was synthesized with an 80% yield by refluxing for 24 hours under controlled conditions . Key variables include:

- Catalyst choice : Nano-SSA enhances carbonyl activation, reducing reaction time.

- Solvent selection : Aromatic hydrocarbons (e.g., toluene) improve solubility and stability of intermediates.

- Base compatibility : Sodium bicarbonate minimizes side reactions compared to stronger bases.

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Standard characterization involves:

- NMR spectroscopy (¹H and ¹³C) to verify the chlorophenyl and triazole moieties.

- Mass spectrometry (EI-MS or ESI-MS) to confirm molecular weight and fragmentation patterns, as demonstrated for structurally similar azole derivatives .

- HPLC or GC-MS to assess purity, especially when the compound is used as a pharmaceutical intermediate (e.g., Voriconazole impurities require strict quality control) .

Q. How does the chlorophenyl substituent influence the compound’s physicochemical properties compared to fluorophenyl analogs?

The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic substitutions. Compared to difluorophenyl analogs (e.g., Voriconazole intermediates), the chlorophenyl group may reduce solubility in polar solvents due to higher hydrophobicity. Computational modeling (e.g., DFT) can predict these differences, but experimental validation via logP measurements is recommended .

Advanced Research Questions

Q. How can structural modifications of the triazole ring or chlorophenyl group improve antimicrobial activity?

Structure-activity relationship (SAR) studies on triazole derivatives reveal:

- Oxime ether vs. ester groups : Oxime ethers (e.g., 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime O-butyl ether) show superior antifungal activity (MIC = 256 µg/mL against Candida krusei) compared to oxime esters due to enhanced membrane permeability .

- Alkyl chain length : Longer carbon chains on oxime ethers reduce activity, suggesting steric hindrance limits target binding .

- Heterocycle substitution : Pyrazole analogs are less potent than triazoles, emphasizing the importance of the triazole’s hydrogen-bonding capacity .

Q. What metabolic pathways degrade this compound, and how do CYP enzymes influence its pharmacokinetics?

In vitro studies using human liver microsomes (HLMs) and CYP3A4 isoforms indicate that azole derivatives undergo stereospecific oxidation and dioxolane ring scission. For example, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (a metabolite of itraconazole) is formed via CYP3A4-mediated cleavage, with retention time and MS/MS fragmentation confirmed against reference standards . Key considerations:

Q. What green chemistry approaches can optimize the synthesis of this compound while minimizing environmental impact?

- Catalyst recycling : Nano-SSA can be reused for up to five cycles without significant loss in yield, reducing waste .

- Solvent substitution : Replacing toluene with cyclopentyl methyl ether (CPME) or 2-methyl-THF improves safety and biodegradability .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours for similar triazole derivatives, lowering energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.